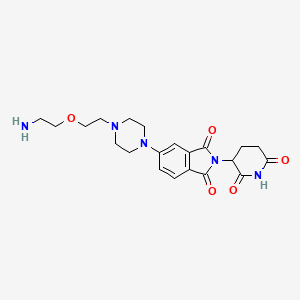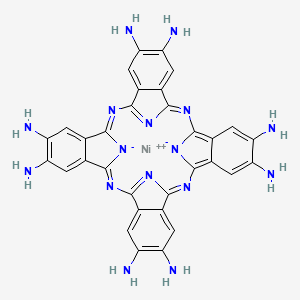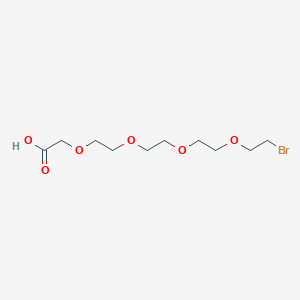
Fmoc-PEG10-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-PEG10-NHS 酯是一种属于聚乙二醇 (PEG) 连接剂类别的化合物。它广泛用于合成蛋白水解靶向嵌合体 (PROTAC),PROTAC 是旨在降解细胞内特定蛋白质的分子。 该化合物包含一条具有十个乙二醇单元的 PEG 链,一个 Fmoc(芴甲氧羰基)保护基团和一个 NHS(N-羟基琥珀酰亚胺)酯官能团 .
准备方法
合成路线和反应条件
Fmoc-PEG10-NHS 酯的合成通常涉及以下步骤:
PEG 化: 通过聚合环氧乙烷合成 PEG 链。
Fmoc 保护: 在碱性条件下,使用 Fmoc 基团保护 PEG 链的末端胺基。
NHS 酯形成: 然后将 Fmoc 保护的 PEG 与 N-羟基琥珀酰亚胺和偶联剂(如二环己基碳二亚胺 (DCC))反应,形成 NHS 酯.
工业生产方法
Fmoc-PEG10-NHS 酯的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:
本体聚合: 大规模聚合环氧乙烷以生产 PEG。
间歇式加工: 在间歇反应器中顺序添加 Fmoc 和 NHS 酯基团。
化学反应分析
反应类型
Fmoc-PEG10-NHS 酯主要进行取代反应。NHS 酯基团很容易与伯胺反应形成稳定的酰胺键。 这种反应通常用于生物偶联,将 PEG 链连接到蛋白质、肽和其他分子 .
常用试剂和条件
试剂: 伯胺、二环己基碳二亚胺 (DCC)、N-羟基琥珀酰亚胺 (NHS)。
主要产品
Fmoc-PEG10-NHS 酯与伯胺反应的主要产物是酰胺连接的 PEG 化分子。 该产物保留了 Fmoc 保护基团,可以在碱性条件下将其去除以得到游离胺 .
科学研究应用
化学
Fmoc-PEG10-NHS 酯用于合成 PROTAC,PROTAC 是双功能分子,可将 E3 泛素连接酶招募到目标蛋白,从而通过泛素-蛋白酶体系统将其降解 .
生物学
在生物学研究中,Fmoc-PEG10-NHS 酯用于修饰蛋白质和肽,增强其溶解度、稳定性和生物利用度。 它也用于药物递送系统的开发 .
医学
在医学研究中,Fmoc-PEG10-NHS 酯用于设计靶向治疗,包括抗体-药物偶联物 (ADC) 和将治疗剂递送到特定细胞或组织的其他生物偶联物 .
工业
在制药和生物技术行业,Fmoc-PEG10-NHS 酯用于生产 PEG 化药物和其他生物偶联物,改善其药代动力学特性并降低免疫原性 .
作用机制
Fmoc-PEG10-NHS 酯的作用机制涉及与伯胺形成稳定的酰胺键。NHS 酯基团与目标分子的胺基反应,形成酰胺键并释放 N-羟基琥珀酰亚胺。 这种反应效率高且特异性强,非常适合生物偶联应用 .
相似化合物的比较
类似化合物
Fmoc-PEG4-NHS 酯: 包含一条较短的 PEG 链,具有四个乙二醇单元.
Fmoc-PEG8-NHS 酯: 包含一条具有八个乙二醇单元的 PEG 链.
Fmoc-PEG12-NHS 酯: 包含一条更长的 PEG 链,具有十二个乙二醇单元.
独特性
Fmoc-PEG10-NHS 酯的独特性在于其最佳的 PEG 链长度,这在溶解度和稳定性之间取得了平衡。 十个乙二醇单元提供了足够的柔性和亲水性,使其适用于广泛的生物偶联应用 .
属性
分子式 |
C42H60N2O16 |
|---|---|
分子量 |
848.9 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H60N2O16/c45-39-9-10-40(46)44(39)60-41(47)11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-43-42(48)59-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,43,48) |
InChI 键 |
XTKIFEOEHVOXNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)




![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
